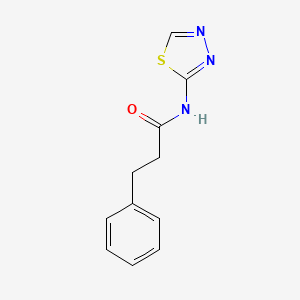
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is an organic compound that belongs to the class of nitroalkenes. It is a yellow crystalline solid that has been widely used in scientific research due to its unique chemical properties. This compound has a wide range of applications in various fields of science, including chemistry, biochemistry, pharmacology, and material science. In
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with various nucleophiles such as thiols, amines, and carboxylic acids. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene is its unique chemical properties, which make it a versatile building block in organic synthesis. This compound has also been shown to exhibit cytotoxicity against various cancer cell lines, which suggests that it may have potential as an anticancer agent. However, one of the main limitations of this compound is its toxicity, which can pose a risk to researchers working with it in the laboratory.
Direcciones Futuras
There are several future directions for the research on 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene. One of the main directions is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of its potential as an anticancer agent and the development of new analogs with improved cytotoxicity. Additionally, the investigation of its antibacterial and antifungal activity and the development of new derivatives with improved activity is another potential direction for future research.
Métodos De Síntesis
The synthesis of 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene can be achieved through several methods. One of the most commonly used methods involves the reaction of benzyloxybenzaldehyde with bromine and nitromethane in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene.
Aplicaciones Científicas De Investigación
1-(benzyloxy)-2-bromo-4-(2-nitrovinyl)benzene has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, including nitroalkenes, nitroalkanes, and nitroarenes. This compound has also been used as a reagent in the synthesis of various natural products, including alkaloids and steroids.
Propiedades
IUPAC Name |
2-bromo-4-[(E)-2-nitroethenyl]-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-14-10-12(8-9-17(18)19)6-7-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPVCLKFPWXUBP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-2-bromo-4-[(E)-2-nitroethenyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5702933.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)




![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)
